molecular formula C14H23N3O2 B14598592 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione CAS No. 61280-27-1

5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B14598592
CAS No.: 61280-27-1
M. Wt: 265.35 g/mol
InChI Key: JLASQTGFYKGJNI-UHFFFAOYSA-N
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Description

5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions.

    Addition of the 3-Methylbutyl Group: This step can be carried out using alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of pyrimidine are often explored for their potential as therapeutic agents, including antiviral, antibacterial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)pyrimidine-4,6-dione: Lacks the 3-methylbutyl group.

    5-(3-Methylbutyl)pyrimidine-4,6-dione: Lacks the piperidine group.

    2-(Piperidin-1-yl)pyrimidine: Lacks the dione groups.

Uniqueness

The presence of both the piperidine and 3-methylbutyl groups in 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61280-27-1

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

5-(3-methylbutyl)-2-piperidin-1-yl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C14H23N3O2/c1-10(2)6-7-11-12(18)15-14(16-13(11)19)17-8-4-3-5-9-17/h10-11H,3-9H2,1-2H3,(H,15,16,18,19)

InChI Key

JLASQTGFYKGJNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1C(=O)NC(=NC1=O)N2CCCCC2

Origin of Product

United States

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